molecular formula C8H12F2O2 B040341 Methyl 4,4-difluorocyclohexanecarboxylate CAS No. 121629-14-9

Methyl 4,4-difluorocyclohexanecarboxylate

Cat. No.: B040341
CAS No.: 121629-14-9
M. Wt: 178.18 g/mol
InChI Key: XHYGYNWRARNCHL-UHFFFAOYSA-N
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Description

Methyl 4,4-difluorocyclohexanecarboxylate is an organic compound with the molecular formula C8H12F2O2. It is a colorless liquid that is used in various chemical applications. The compound is characterized by the presence of two fluorine atoms attached to the cyclohexane ring, which significantly influences its chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-difluorocyclohexanecarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanecarboxylic acid with fluorinating agents to introduce the fluorine atoms. The resulting 4,4-difluorocyclohexanecarboxylic acid is then esterified with methanol to form the methyl ester .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-difluorocyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,4-difluorocyclohexanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4,4-difluorocyclohexanecarboxylate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various substrates. The compound can participate in hydrogen bonding and other non-covalent interactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 4,4-difluorocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-12-7(11)6-2-4-8(9,10)5-3-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYGYNWRARNCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559426
Record name Methyl 4,4-difluorocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121629-14-9, 882855-71-2
Record name Methyl 4,4-difluorocyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121629-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,4-difluorocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxylic acid, 4,4-difluoro-, methyl ester
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